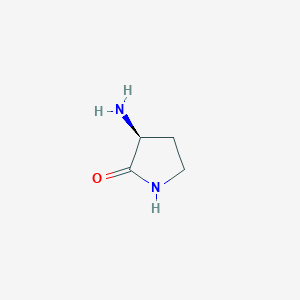

(S)-3-Aminopyrrolidin-2-one

Description

Significance of the Pyrrolidinone Scaffold in Medicinal Chemistry

The pyrrolidinone nucleus is a highly privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic drugs. frontiersin.org This five-membered nitrogen-containing heterocyclic ring is a versatile lead structure for designing potent bioactive agents. nih.govresearchgate.net Its significance is underscored by the fact that the broader pyrrolidine (B122466) ring system is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govlifechemicals.com

The utility of the pyrrolidinone scaffold stems from several key properties. Its rigid, cyclic structure can help in pre-organizing appended functional groups, potentially enhancing binding affinity and specificity to biological targets. frontiersin.org The lactam functionality provides a site for hydrogen bonding interactions, which are critical for molecular recognition in biological systems. Furthermore, the saturated sp³-hybridized carbons allow for greater three-dimensional diversity compared to flat aromatic systems, which is considered advantageous for clinical success. frontiersin.orgnih.gov

The pyrrolidinone moiety is a core component of numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.org This versatility has made it a focal point for the development of new therapeutic agents.

Table 1: Examples of Marketed Drugs Containing the Pyrrolidinone or Related Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Scaffold Feature |

| Captopril | Antihypertensive | Contains a pyrrolidine ring derived from proline. frontiersin.orgnih.gov |

| Aniracetam | Nootropic (Anti-Alzheimer) | Features a pyrrolidinone ring. frontiersin.orgnih.gov |

| Ethosuximide | Antiepileptic | Contains a pyrrolidine-2,5-dione structure. frontiersin.orgnih.gov |

| Clindamycin | Antibacterial | Incorporates a substituted pyrrolidine moiety. frontiersin.orgnih.gov |

| Rolipram | Antidepressant | Contains a substituted pyrrolidinone ring. frontiersin.orgnih.gov |

| Procyclidine | Anticholinergic | Features a pyrrolidine ring. frontiersin.orgnih.gov |

| Daridorexant | Insomnia Treatment | Contains a pyrrolidine ring in its structure. frontiersin.orgnih.gov |

| Pacritinib | JAK-2 Inhibitor | Incorporates a pyrrolidine scaffold. frontiersin.orgnih.gov |

Importance of Stereochemistry in (S)-3-Aminopyrrolidin-2-one Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental consideration in drug design and action. smolecule.com The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit markedly different pharmacological and pharmacokinetic properties. smolecule.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. smolecule.com

In the context of this compound, the stereochemistry at the C3 position is of paramount importance. The "(S)" designation specifies the absolute configuration of the chiral center, which is critical for its role as a building block in asymmetric synthesis. researchgate.net Using an enantiomerically pure starting material like this compound allows chemists to construct complex target molecules with a specific, desired stereochemistry. This control is essential because the biological activity of many pyrrolidine-based drugs is highly dependent on the spatial orientation of substituents on the ring. nih.govresearchgate.net Different stereoisomers can lead to different binding modes with enantioselective biological targets like proteins and enzymes. nih.gov

The synthesis of optically pure (S)-3-aminopyrrolidine derivatives often starts from readily available chiral precursors, such as L-aspartic acid or trans-4-hydroxy-L-proline, to ensure the correct stereochemistry is established early in the synthetic sequence. researchgate.netgoogle.comnih.gov The preservation or inversion of this stereocenter during subsequent chemical transformations is a key focus of synthetic strategies.

Overview of Academic Research Trajectories for this compound

Academic and industrial research has leveraged this compound and its parent amine, (S)-3-aminopyrrolidine, as key intermediates in several drug discovery programs. The research trajectories primarily focus on its incorporation into larger molecules to impart specific pharmacological activities.

One significant area of research is the development of chemokine receptor antagonists. Novel derivatives of 3-aminopyrrolidine (B1265635) have been synthesized and evaluated for their ability to block the human CC chemokine receptor 2 (CCR2), a target for inflammatory diseases. researchgate.netnih.gov Structure-activity relationship studies in this area have led to the identification of highly potent hCCR2 antagonists. researchgate.net

In oncology, the (S)-3-aminopyrrolidine scaffold has been explored for the discovery of dual protein kinase inhibitors. A series of compounds bearing this scaffold were identified as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer cell proliferation. mdpi.com The cytotoxic effects of these novel compounds against leukemia cell lines suggest that the scaffold is promising for developing new anti-cancer agents. mdpi.com

Another major research avenue is in the field of antibacterials. The 3-aminopyrrolidinyl moiety is a key substituent in certain fluoroquinolone and naphthyridine antibiotics. researchgate.netmdpi.com For instance, Tosufloxacin contains a 7-(3-aminopyrrolidin-1-yl) group, and research has shown that the stereochemistry of this substituent is critical for antibacterial potency. researchgate.netmdpi.com

Furthermore, (S)-3-aminopyrrolidine derivatives have been synthesized for use in analytical chemistry. Chiral derivatizing reagents incorporating the (S)-3-aminopyrrolidine structure have been developed for the separation and analysis of carboxylic acid enantiomers using high-performance liquid chromatography (HPLC). acs.org

Table 2: Selected Research Applications of (S)-3-Aminopyrrolidine and its Derivatives

| Research Area | Target/Application | Key Findings |

| Inflammatory Diseases | CC Chemokine Receptor 2 (CCR2) Antagonists | Novel 3-aminopyrrolidine derivatives were identified as highly potent antagonists of human CCR2. researchgate.net |

| Oncology | Abl and PI3K Dual Kinase Inhibitors | Compounds with an (S)-3-aminopyrrolidine scaffold showed promising cytotoxicity against a CML leukemia cell line (K562). mdpi.com |

| Antibacterials | Naphthyridine Antibiotics | The (S)-enantiomer of a 7-(3-aminopyrrolidin-1-yl) naphthyridine agent was found to be significantly more active than the (R)-enantiomer. researchgate.net |

| Analytical Chemistry | Chiral Derivatizing Reagents | NBD-(S)-APy, a derivative, is used for labeling amino acids and α-hydroxy acids for chiral analysis. acs.org |

| Organic Synthesis | Chiral Ligands | Lithium amides derived from 3-aminopyrrolidine have been studied as chiral auxiliaries in asymmetric addition reactions. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497945 | |

| Record name | (3S)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4128-00-1 | |

| Record name | (3S)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 3 Aminopyrrolidin 2 One and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing the desired (S)-enantiomer of 3-aminopyrrolidin-2-one (B1279418), as the biological activity of its derivatives is often highly dependent on the absolute stereochemistry at the C3 position.

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as amino acids, to serve as stereodefined starting materials. This approach transfers the existing chirality of the starting material to the final product through a series of chemical transformations.

Table 1: Key Steps in Synthesis from (S)-Aspartic Acid

| Step | Description | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Anhydride Formation | L-aspartic acid, Formic acid | N-Formyl-L-aspartic anhydride | researchgate.net |

| 2 | Multi-step Conversion | Acylation, Esterification, Reduction, Cyclization | (S)-1-benzylpyrrolidin-3-amine | researchgate.net |

An economically viable route to (S)-3-aminopyrrolidine dihydrochloride (B599025) utilizes trans-4-hydroxy-L-proline, a natural amino acid derivative. google.com This multi-step synthesis is notable for a key stereochemical inversion step. google.com The process begins with the decarboxylation of trans-4-hydroxyl-L-proline to produce (R)-3-hydroxypyrrolidine. google.com The secondary amine is then protected, typically with a tert-butoxycarbonyl (Boc) group. google.com

The crucial step involves the activation of the hydroxyl group via sulfonylation (e.g., with mesyl chloride), followed by a bimolecular nucleophilic substitution (SN2) reaction with sodium azide (B81097). google.com This reaction proceeds with a complete inversion of configuration at the carbon center, converting the (R)-hydroxyl intermediate into an (S)-azido derivative. google.com Finally, the azide group is reduced to a primary amine, and the N-Boc protecting group is removed with concentrated hydrochloric acid to afford the (S)-3-aminopyrrolidine dihydrochloride salt. google.com

Table 2: Synthesis Pathway from trans-4-hydroxy-L-proline

| Step | Description | Key Transformation | Resulting Stereochemistry | Reference |

|---|---|---|---|---|

| 1 | Decarboxylation | Removal of carboxylic acid group from proline | (R)-3-hydroxypyrrolidine | google.com |

| 2 | Protection | N-Boc protection | (R)-N-Boc-3-hydroxypyrrolidine | google.com |

| 3 | Sulfonylation & Azidation | SN2 reaction with azide | Inversion of configuration to (S) | google.com |

Biocatalysis offers a powerful and environmentally friendly alternative for creating chiral compounds, often providing high enantioselectivity under mild reaction conditions.

Enzymes, particularly transaminases, are highly effective for the asymmetric synthesis of chiral amines. A biocatalytic method has been developed where a 3-pyrrolidone substrate is converted into the corresponding (S)-3-aminopyrrolidine derivative using a transaminase and an amino donor. google.com This enzymatic reaction introduces the amino group with high stereocontrol, achieving a chiral purity of over 99%. google.com For instance, 1-benzyl-4-(3-ethoxycarbonylpropyl)-3-pyrrolidone can be converted to the (3S)-amino product with a yield of approximately 90% using a ω-transaminase. google.com

Recent advancements have also combined photochemistry with enzymatic catalysis in a one-pot process. acs.org This photoenzymatic route can synthesize N-Boc-3-aminopyrrolidine by first using a photochemical reaction to introduce a carbonyl group at the C3 position of an N-protected pyrrolidine (B122466), followed by a stereoselective enzymatic transamination of the resulting ketone to produce the desired (S)-amino product with high conversion and greater than 99% enantiomeric excess. acs.org

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These methods are highly efficient and atom-economical. An enantioselective process for preparing chiral 3-aminopyrrolidine (B1265635) derivatives involves the chiral reduction of a β-keto ester using a stereoisomerically pure ruthenium catalyst, such as one containing a BINAP ligand (e.g., R-Ru-BINAP). smolecule.com This step establishes the crucial stereocenter early in the synthesis. The resulting β-hydroxy ester is then activated, the hydroxyl group is displaced with an azide moiety, and the molecule is cyclized to form a pyrrolidinone, which is finally reduced to obtain the 3-aminopyrrolidine derivative. smolecule.com The high stereoselectivity of the ruthenium-catalyzed reduction is fundamental to achieving the correct stereochemistry at the C-3 position. smolecule.com

Asymmetric Catalysis and Reagent-Controlled Methods

Diastereoselective Approaches

Diastereoselective strategies are pivotal in synthesizing substituted pyrrolidinone derivatives where more than one stereocenter is present. These methods often employ chiral auxiliaries or catalysts to direct the formation of a specific diastereomer.

An enantiodivergent method has been described for the preparation of both (+)-(R)- and (−)-(S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one. researchgate.net This approach utilizes either (R)- or (S)-1-phenylethylamine as a chiral agent to transfer chirality during the synthesis, starting from 4,4-dimethyl-1-phenylpyrrolidin-2,3-dione. researchgate.net

Another diastereoselective method involves a multicomponent reaction for the synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones. thieme-connect.de This reaction between N-isocyaniminotriphenylphosphorane, an aldimine, and Meldrum's acid in aqueous THF produces 1-amino-4-aryl-2,5-dioxo-N³-aryl-3-pyrrolidinecarboxamides. thieme-connect.de Spectroscopic analysis confirmed that the substituents at the C-3 and C-4 positions of the resulting pyrrolidine-2,5-diones are in a trans configuration, indicating a high degree of diastereoselectivity. thieme-connect.de

For related six-membered ring systems, diastereoselective 1,4-addition reactions of metal dialkylcuprates to α,β-unsaturated esters derived from Garner's aldehyde have proven effective. researchgate.net This strategy has been successfully applied to the synthesis of 4-substituted-3-aminopiperidin-2-ones, highlighting a powerful approach for controlling stereochemistry that could be adapted for pyrrolidinone synthesis. researchgate.net

| Starting Material | Key Reagent/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| 4,4-dimethyl-1-phenylpyrrolidin-2,3-dione | (R)- or (S)-1-Phenylethylamine | (+)-(R)- or (−)-(S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one | Enantiodivergent synthesis using a chiral amine. | researchgate.net |

| N-Isocyaniminotriphenylphosphorane, Aldimine, Meldrum's acid | Aqueous THF | trans-3,4-disubstituted N-Aminopyrrolidine-2,5-diones | Multicomponent reaction with high diastereoselectivity. | thieme-connect.de |

Control of Stereochemical Specificity in Intermediates

Achieving the desired stereochemistry of (S)-3-Aminopyrrolidin-2-one hinges on the rigorous control of stereochemical configurations in key synthetic intermediates. Various strategies are employed to ensure high enantiomeric and diastereomeric purity.

One effective method involves the nucleophilic substitution (SN2) reaction. For instance, the synthesis of this compound can be achieved from (R)-3-hydroxypyrrolidine. smolecule.com The process involves sulfonylation of the hydroxyl group followed by an SN2 reaction with an azide reagent, which proceeds with an inversion of configuration at the stereocenter. smolecule.com Subsequent reduction of the azide yields the desired (S)-amino product with high enantiomeric excess (>95% ee). smolecule.com Similarly, chiral triflate esters derived from enantiopure α-hydroxy acid esters can undergo displacement via an SN2 reaction with aminopyrrolidine derivatives, resulting in an inversion of configuration and yielding products with high enantiomeric and diastereomeric purity. nih.gov

The choice of protecting groups can also be instrumental in directing stereochemical outcomes. The tert-butoxycarbonyl (Boc) group, for example, not only protects the amine but also influences the reactivity and selectivity during subsequent transformations like lithiation and cross-coupling reactions, thereby controlling the stereochemistry. smolecule.com The nature of the protecting group on the pyrrolidine nitrogen has been shown to be crucial in determining the stereochemical outcome of transaminase-catalyzed kinetic resolutions. smolecule.com

Catalytic asymmetric reactions are also fundamental. L-proline-catalyzed α-hydrazination of aldehydes serves as a key step in establishing the stereocenter of intermediates for the synthesis of chiral 3-aminopyrrolidines. smolecule.com This is followed by reductive amination and protection to secure the desired stereoisomer with high enantiomeric excess. smolecule.com

| Strategy | Example | Key Outcome | Reference |

|---|---|---|---|

| SN2 Reaction with Configuration Inversion | Azide displacement of a sulfonylated (R)-3-hydroxypyrrolidine intermediate. | Inversion of stereocenter to yield the (S)-amino configuration with >95% ee. | smolecule.com |

| Protecting Group Influence | Use of Boc group in aminopyrrolidines. | Modulates reactivity and selectivity in subsequent stereocenter-forming reactions. | smolecule.com |

| Asymmetric Catalysis | L-proline-catalyzed α-hydrazination of an aldehyde. | Creates chiral intermediate with high enantiomeric excess (95% ee). | smolecule.com |

Pyrrolidinone Ring Formation and Functionalization

The construction of the core pyrrolidinone scaffold and its subsequent modification are critical phases in the synthesis of this compound and its derivatives. These steps involve cyclization reactions to form the lactam ring and various strategies to introduce substituents, particularly on the ring nitrogen.

Lactamization Reactions for Pyrrolidinone Ring Formation

Lactamization, the intramolecular cyclization to form a lactam, is the defining step in the synthesis of the pyrrolidinone ring. A prevalent method involves the reaction of γ-butyrolactone (GBL) with primary amines. rdd.edu.iqresearchgate.netrdd.edu.iq This condensation reaction, typically conducted at high temperatures (200-300°C), can employ a variety of amines, such as hydrazine (B178648) hydrate (B1144303) or ethanolamine, to produce N-substituted 1-aminopyrrolidin-2-one (B1281494) derivatives. rdd.edu.iqresearchgate.netrdd.edu.iq

Another common pathway to the pyrrolidinone ring is through the cyclization of γ-amino esters. smolecule.com This approach is often seen in multi-step syntheses where the γ-amino ester is formed as an intermediate, for example, through the ring-opening of donor-acceptor cyclopropanes, and subsequently undergoes spontaneous or induced lactamization. smolecule.com

Syntheses starting from amino acid precursors are also widely used. For example, derivatives of asparagine or glutamic acid can be converted into the corresponding pyrrolidinone structures. researchgate.netresearchgate.net D-asparagine derivatives can undergo sequential cyclization, deprotection, and reduction to efficiently yield benzyl-protected (R)-3-aminopyrrolidine. researchgate.net Similarly, N-mono-alkylated glutamic acid derivatives can undergo thermally induced lactamization to form N-alkyl pyroglutamic acids, which are then decarboxylated to the corresponding N-alkyl-pyrrolidin-2-ones. rdd.edu.iq

Strategies for N-Substitution and Derivatization

Introducing substituents onto the nitrogen atom of the pyrrolidinone ring is a key strategy for creating diverse libraries of derivatives with varied chemical and biological properties.

One direct method is the condensation of γ-butyrolactone (GBL) with a wide array of primary amines, which directly yields N-substituted pyrrolidin-2-ones. researchgate.net This high-temperature reaction is effective as long as the amine can withstand the conditions required for the dehydration and cyclization of the intermediate hydroxyl butyl amide. researchgate.netrdd.edu.iq

For pre-formed aminopyrrolidinones, N-substitution can be achieved through various reactions. Condensation of a 3-aminopyrrolidin-2-one with an aldehyde, such as benzaldehyde, forms an intermediate azomethine (Schiff base). researchgate.net This intermediate can then be smoothly reduced, for instance with sodium borohydride (B1222165), to afford the corresponding N-substituted 3-aminopyrrolidin-2-one derivative. researchgate.net

Alkylation is another powerful tool for N-derivatization. The reaction of N-tert-butyloxycarbonylasparagine (Boc-Asn) with benzyl (B1604629) bromide in the presence of cesium carbonate leads to the formation of N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione, demonstrating simultaneous N-benzylation and cyclization. researchgate.net

Applications of S 3 Aminopyrrolidin 2 One As a Chiral Building Block and Intermediate

Role in Pharmaceutical Intermediate Synthesis

The unique structural features of (S)-3-aminopyrrolidin-2-one make it a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Chemists utilize its functional groups—the secondary amine within the ring, the amide carbonyl, and the chiral primary amine at the 3-position—to construct more elaborate molecular architectures.

This compound serves as a foundational component for a variety of bioactive molecules. Its inherent chirality allows for the synthesis of enantiomerically pure compounds, which is critical for ensuring selectivity and efficacy in drug action. chemimpex.com The pyrrolidinone scaffold is a common feature in many biologically active compounds, and the amino group provides a convenient handle for introducing diverse functional groups through reactions like acylation, alkylation, and condensation. researchgate.net

Research has demonstrated its use in synthesizing novel derivatives with potential therapeutic applications. For instance, derivatives of 3-aminopyrrolidine (B1265635) have been synthesized and evaluated for their antagonistic activity against the human CC chemokine receptor 2 (CCR2), a target for inflammatory diseases. nih.gov The compound also acts as a precursor in the synthesis of peptide-based therapeutics, where its structure can enhance stability and bioactivity. chemimpex.com

The stereospecificity of this compound is leveraged in the synthesis of several important classes of drugs, where it forms a key part of the final active pharmaceutical ingredient.

In the field of quinolone and fluoroquinolone antibiotics, the substituent at the C-7 position of the quinolone core is a primary determinant of antibacterial potency, spectrum, and safety. mdpi.com The 3-aminopyrrolidinyl moiety has been one of the most successfully employed side chains at this position. nih.gov The synthesis of these agents often involves the condensation of a 7-halo-substituted quinolone carboxylic acid with a 3-aminopyrrolidine derivative. koreascience.kr

Crucially, the stereochemistry of the aminopyrrolidine ring is critical for antibacterial activity. Studies have shown that the (S)-enantiomer of certain quinolones containing a 7-(3-aminopyrrolidin-1-yl) substituent is significantly more active against both aerobic and anaerobic bacteria than its corresponding (R)-enantiomer. researchgate.netnih.gov This highlights the importance of using enantiomerically pure building blocks like (S)-3-aminopyrrolidine to produce the most potent therapeutic agents. researchgate.net

Table 1: Examples of Quinolone Antibacterial Research Involving Aminopyrrolidine Moieties This table is interactive and can be sorted by clicking the headers.

| Research Focus | Key Finding | Reference |

|---|---|---|

| Asymmetric Synthesis of Naphthyridine Antibacterial | The S-(+) enantiomer of 7-(3-aminopyrrolidin-1-yl)...naphthyridine is 1-2 log2 dilutions more active than the R-(-) enantiomer. nih.gov | nih.gov |

| Synthesis of Quinolones with Substituted Pyrrolidine (B122466) | New quinolones with a 7-(cis- or trans-3-amino-4-methylthiomethylpyrrolidinyl) group showed strong activity against Gram-positive and Gram-negative bacteria. koreascience.kr | koreascience.kr |

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by a bulky C-7 side chain that enhances its activity and spectrum. researchgate.net This crucial side chain is (S,S)-2,8-diazabicyclo[4.3.0]nonane. google.com The synthesis of this key chiral intermediate relies on 3-aminopyrrolidine compounds as starting materials. google.com

The synthetic pathway involves using a 3-pyrrolidone compound, which is converted to an (S)-3-aminopyrrolidine derivative through a transaminase reaction. google.com This chiral amine then undergoes intramolecular cyclization and deprotection steps to form the target (S,S)-2,8-diazabicyclo[4.3.0]nonane. google.com This intermediate is subsequently condensed with the fluoroquinolone core to produce moxifloxacin. googleapis.comnewdrugapprovals.org The use of biocatalytic methods in this synthesis provides an environmentally friendly and efficient route suitable for large-scale industrial production. researchgate.netgoogle.com

(S)-3-Aminopyrrolidine and its derivatives are also essential intermediates in the synthesis of modern carbapenem (B1253116) antibiotics. google.com Carbapenems are a class of β-lactam antibiotics with a very broad spectrum of activity. ontosight.ai The side chain at the C-2 position of the carbapenem structure significantly influences the antibacterial spectrum and stability against enzymatic degradation by human renal dehydropeptidase-I (DHP-I). clockss.orglookchem.com

Several potent carbapenems, including Meropenem, feature a substituted pyrrolidinylthio group at the C-2 position. lookchem.comnih.gov The synthesis of these side chains often starts from chiral precursors like (S)-3-aminopyrrolidine. google.com For example, a series of carbapenems with a (3S,5S)-5-dimethylaminocarbonylpyrrolidin-3-ylthio group as the C-2 side chain demonstrated excellent antibacterial activity. nih.gov The specific stereochemistry provided by the (S)-aminopyrrolidine building block is integral to the efficacy of these advanced antibiotics. google.com

Beyond antibiotics, optically active (S)-3-aminopyrrolidine serves as a key intermediate for certain psychotropic agents. google.com Patent literature describes the use of (S)-aminopyrrolidine derivatives in the synthesis of N-(3-pyrrolidinyl)benzamides. google.com One specific example is (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-(cyclopropylcarbonyl-amino)-2-methoxybenzamide, a compound identified as a psychotropic agent. google.com The synthesis involves coupling the chiral aminopyrrolidine intermediate with a substituted benzoic acid derivative. google.com Additionally, related pyrrolidin-2-one structures have been investigated for their potential as nootropic (cognitive-enhancing) agents, further indicating the relevance of this chemical scaffold in developing drugs that act on the central nervous system. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Class / Role |

|---|---|

| This compound | Chiral Building Block / Intermediate |

| (S,S)-2,8-diazabicyclo[4.3.0]nonane | Moxifloxacin Intermediate |

| (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-(cyclopropylcarbonyl-amino)-2-methoxybenzamide | Psychotropic Agent |

| 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Quinolone Antibacterial Agent |

| Carbapenems | Class of Antibiotics |

| Fluoroquinolones | Class of Antibiotics |

| Meropenem | Carbapenem Antibiotic |

| Moxifloxacin | Fluoroquinolone Antibiotic |

| N-(3-pyrrolidinyl)benzamides | Class of Psychotropic Agents |

| Quinolones | Class of Antibiotics |

Chiral Intermediates for Specific Drug Classes

Carbapenem Antibacterials

Integration into Peptide and Peptidomimetic Structures

The conformationally restricted nature of the this compound core is widely exploited in the design of peptidomimetics. By incorporating this lactam structure into peptide chains, chemists can enforce specific secondary structures, such as β-turns, which are critical for biological recognition processes. This approach helps to overcome the inherent flexibility of natural peptides, often leading to enhanced receptor affinity, increased selectivity, and improved stability against enzymatic degradation. chapman.edunih.gov

The use of this compound and its derivatives as building blocks for conformationally constrained peptides is a well-established strategy to mimic the β-turn secondary structure of peptides. nih.govsemanticscholar.org These so-called "Freidinger lactams" are instrumental in locking the peptide backbone into a specific bioactive conformation. Cyclization is a common method used to reduce the conformational freedom of peptides, which can enhance binding affinity for specific receptors and increase resistance to proteases. chapman.edu

The synthesis of these constrained peptidomimetics often starts from natural amino acids. For instance, enantiomerically pure this compound can be synthesized from L-asparagine. semanticscholar.org This chiral building block can then be incorporated into peptide sequences. A notable example involves the use of a 5-membered lactam-constrained dipeptide analogue to replace the Pro-Phe sequence in bradykinin (B550075), with the resulting analogues showing binding to the human bradykinin B2 receptor. nih.gov

The general synthetic approach involves several key steps, as outlined in the table below, starting from a protected amino acid to form the lactam ring, which is then further functionalized.

Table 1: General Synthetic Steps for a 5-Membered Lactam-Constrained Dipeptide Analogue

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Lactam Formation | Nα-Boc-(2S)-2,4-diaminobutyric acid treated with BOP reagent, NaHCO₃, in DMF. | To create the core 5-membered pyrrolidinone ring structure. | nih.gov |

| 2 | N-Alkylation | Resulting lactam treated with sodium hydride and benzyl (B1604629) bromoacetate (B1195939) in THF. | To introduce a side chain, creating a fully protected cyclic dipeptide. | nih.gov |

This methodology demonstrates how the this compound scaffold serves as a template to generate peptides with reduced conformational flexibility, a key attribute for enhancing biological activity. nih.govsemanticscholar.org

Lactam-bridged dipeptides are a specific class of peptidomimetics where the this compound core acts as a bridge, typically mimicking a dipeptide unit within a larger peptide sequence. This structural motif effectively constrains the geometry of the peptide backbone.

The synthesis of these dipeptide surrogates can be achieved by N-alkylation of the lactam nitrogen of the this compound building block. For example, a protected dipeptide analogue containing a glycine (B1666218) moiety was prepared through the deprotonation of N-protected this compound with sodium hydride (NaH), followed by N-alkylation using ethyl bromoacetate. Subsequent deprotection steps yielded the primary amine, providing a versatile intermediate for further peptide coupling reactions. semanticscholar.org While related research has extensively covered six-membered lactam-bridged dipeptides (piperidinones), the principles are directly applicable to the five-membered pyrrolidinone system. acs.orgresearchgate.netnih.gov

The synthesis of these dipeptide mimetics highlights the utility of the pyrrolidinone core as a central scaffold.

Table 2: Synthesis of a Lactam-Bridged Dipeptide Analog

| Precursor | Reaction | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| N-protected this compound | Lactam N-alkylation | 1. NaH 2. Ethyl bromoacetate | Protected lactam-bridged dipeptide analog (containing a glycine moiety) | To build a dipeptide mimetic by adding an amino acid residue to the lactam nitrogen. | semanticscholar.org |

Synthesis of Conformationally Constrained Peptides

Contributions to Heterocyclic Compound Synthesis

Beyond peptidomimetics, this compound is a key chiral starting material for the synthesis of more complex heterocyclic compounds. Its inherent chirality and multiple reaction sites allow for the stereocontrolled construction of diverse ring systems.

A significant application is in the synthesis of bicyclic compounds. For instance, (S)-3-aminopyrrolidinone derivatives are crucial intermediates in the preparation of (S,S)-2,8-diazabicyclo semanticscholar.orgresearchgate.netnonane. This bicyclic diamine is a key structural component of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. google.com

The chemical reactivity of the aminopyrrolidinone core also allows for various transformations to build other heterocyclic structures. researchgate.net Key reactions include:

Condensation: Reaction with aldehydes, such as benzaldehyde, yields azomethines (imines). These can be subsequently reduced with reagents like sodium borohydride (B1222165) (NaBH₄) to form stable N-substituted 3-aminopyrrolidin-2-ones. researchgate.net

Diazotization: Treatment with sodium nitrite (B80452) (NaNO₂) in acid leads to the elimination of nitrogen and the formation of an intermediate carbocation. This can be trapped to form acetoxy or unsaturated derivatives. researchgate.net

Cycloaddition: The unsaturated derivatives obtained from diazotization can undergo 1,3-dipolar cycloaddition reactions. For example, a methylidene-azaspiroheptanone derived from an aminopyrrolidinone readily reacts with diazomethane (B1218177) to produce novel heterocyclic spiranes. researchgate.net

Table 3: Selected Synthetic Transformations of 3-Aminopyrrolidin-2-ones

| Reaction Type | Reagents | Intermediate/Product | Application | Reference |

|---|---|---|---|---|

| Condensation | Benzaldehyde, MgSO₄ | Azomethine | Synthesis of N-substituted derivatives | researchgate.net |

| Reduction of Azomethine | NaBH₄ in Methanol | N-benzyl-3-aminopyrrolidin-2-one | Stable functionalized building blocks | researchgate.net |

| Diazotization | NaNO₂ in Acetic Acid | Acetoxy or unsaturated pyrrolidinones | Creation of reactive intermediates | researchgate.net |

| 1,3-Dipolar Cycloaddition | Diazomethane | Heterocyclic spiranes | Synthesis of complex spirocyclic systems | researchgate.net |

These examples underscore the role of this compound not just as a passive scaffold, but as an active participant in a wide array of chemical reactions for the generation of novel and synthetically useful heterocyclic compounds.

Biological and Pharmacological Investigations of S 3 Aminopyrrolidin 2 One Derivatives

Structure-Activity Relationship (SAR) and Enantiomeric Specificity

The biological activity of derivatives based on the 3-aminopyrrolidin-2-one (B1279418) core is profoundly influenced by their stereochemistry and the nature of the substituents attached to the scaffold. Structure-activity relationship (SAR) studies are crucial in elucidating how these structural modifications translate into specific pharmacological effects.

The stereochemistry at the 3-position of the pyrrolidin-2-one ring is a critical determinant of biological activity. In many instances, the (S)-enantiomer is preferred for drug synthesis due to its superior compatibility with the chiral environment of biological targets like enzymes and receptors. vulcanchem.com This enantiomeric preference underscores the importance of stereoselective synthesis to ensure the desired pharmacological profile.

Research on related aminopyrrolidine derivatives has consistently shown that different enantiomers can exhibit markedly different biological activities. vulcanchem.com For example, in the development of certain kinase inhibitors, the (S)-configuration of the aminopyrrolidine moiety is essential for optimal binding and inhibition. nih.gov This stereospecificity arises from the precise three-dimensional arrangement of atoms required for effective interaction with the binding sites of target proteins.

The versatility of the (S)-3-aminopyrrolidin-2-one scaffold lies in the ability to modify its structure at several positions, thereby fine-tuning its biological activity. Derivatization of the amino group or the lactam nitrogen allows for the introduction of various functional groups that can interact with specific pockets of a target enzyme or receptor.

SAR studies on pyrrolidine (B122466) derivatives have demonstrated that even small modifications can lead to significant changes in biological activity. nih.gov For instance, in the development of chemokine receptor 2 (CCR2) antagonists, the introduction of different heteroatomic carbocycle moieties to the 3-aminopyrrolidine (B1265635) core led to the identification of highly potent compounds. nih.gov Similarly, for Factor Xa inhibitors, optimization of the substituents at the P-1 and P-4 positions of the pyrrolidinone template was key to enhancing potency and selectivity. acs.org

Impact of (S)-Configuration on Biological Profile

Enzyme Modulation and Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, playing crucial roles in different therapeutic areas. The scaffold serves as a rigid core to which different pharmacophoric elements can be attached to target the active sites of specific enzymes.

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to treat and prevent thrombotic disorders. tandfonline.com The this compound scaffold has been successfully employed to design potent and selective FXa inhibitors. researchgate.netnih.gov

In these inhibitors, the pyrrolidinone core acts as a central template that positions substituents into the S1 and S4 binding pockets of the FXa active site. acs.org Structure-based drug design has been instrumental in optimizing these interactions. For instance, the introduction of a 6-chloronaphth-2-ylsulfonyl group at the amino position and an alanylamide P4 group resulted in potent FXa inhibitors with excellent anticoagulant properties. nih.gov X-ray crystallography has confirmed that these inhibitors bind by inserting a moiety, such as a 4-hydroxybenzamidine group, into the S1 subsite of the FXa active site. acs.org

Table 1: Examples of this compound Based Factor Xa Inhibitors and Their Potency

| Compound | P-4 Group | Potency (Ki) | Reference |

|---|---|---|---|

| 20b (RPR130737) | Pyridylthienyl sulfonamide | 2 nM | acs.org |

| LZI | Not specified | Not specified | researchgate.net |

This table is for illustrative purposes and includes data from referenced research.

The (S)-3-aminopyrrolidine scaffold has also been explored for the development of dual inhibitors targeting both Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). nih.gov This dual inhibition strategy is based on the rationale that targeting both kinases simultaneously could lead to improved therapeutic effects, particularly in certain types of cancer like chronic myeloid leukemia (CML). nih.govnih.gov

A series of compounds incorporating the (S)-3-aminopyrrolidine scaffold were synthesized and shown to have moderate inhibitory activity against both Abl and PI3K kinases. nih.gov Molecular docking studies of a representative compound, 5k, indicated that it could bind to both enzymes. nih.gov

The mechanism of dual inhibition by these this compound derivatives involves the compound's ability to fit into the ATP-binding sites of both Abl and PI3K kinases. Although the binding affinity may vary between the two enzymes, the collective inhibition is thought to produce a synergistic cytotoxic effect. nih.gov

For compound 5k, molecular docking suggested that while it binds to both kinases, its interaction with Abl is weaker compared to the established Abl inhibitor, Imatinib. nih.gov This observation is consistent with its moderate kinase inhibitory rates. nih.gov The promising cytotoxic effects of these novel compounds are therefore attributed to the combined, albeit moderate, inhibition of both Abl and PI3K signaling pathways. nih.gov

Table 2: Inhibition Data for a Representative Abl/PI3K Dual Inhibitor

| Compound | Target Kinases | Cell Line | Biological Effect | Reference |

|---|

| 5k | Abl, PI3K | K562 (CML cell line) | Moderate kinase inhibition, promising cytotoxicity | nih.gov |

This table is for illustrative purposes and includes data from referenced research.

Abl and PI3K Dual Kinase Inhibitors

Cellular Cytotoxicity and Anti-Proliferative Effects

Derivatives of this compound have demonstrated significant anti-proliferative effects against various cancer cell lines. Notably, a series of anthra[2,3-b]furan-3-carboxamides incorporating the (S)-3-aminopyrrolidine moiety have shown high potency.

Research into these compounds has revealed their ability to inhibit tumor cell proliferation at submicromolar concentrations. nih.govdntb.gov.ua The derivative featuring an (S)-3-aminopyrrolidine side chain, designated as compound 3d , was identified as the most potent in this series, effectively inhibiting the growth of wild-type tumor cell lines. nih.govdntb.gov.ua Its stereoisomer, the (R)-3-aminopyrrolidine derivative (3c ), was found to be slightly less active against the majority of the tested cell lines. nih.govdntb.gov.ua

These compounds were shown to induce apoptotic cell death, which was preceded by a cell cycle arrest in the G2/M phase at low micromolar concentrations. dntb.gov.uanih.gov An important finding was that these new anthra[2,3-b]furan-3-carboxamides exhibited high anti-proliferative potency against tumor cells with two major determinants of altered drug response: P-glycoprotein (Pgp) expression and p53 inactivation. nih.govreactionbiology.com Furthermore, the compounds were found to be virtually non-toxic to normal human peripheral blood lymphocytes. nih.govreactionbiology.com

The anti-proliferative activity of selected anthra[2,3-b]furan-3-carboxamide derivatives of (S)-3-aminopyrrolidine is summarized in the table below.

Table 1: Anti-proliferative Activity (IC50, µM) of Selected (S)-3-Aminopyrrolidine Derivatives

| Compound | L1210 (Leukemia) | K562 (Leukemia) | K562/4 (Resistant Leukemia) | HCT116 (Colon Carcinoma) | HeLa (Cervical Cancer) |

|---|---|---|---|---|---|

| 3d ((S)-pyrrolidine) | 0.6 ± 0.1 | 0.9 ± 0.1 | 1.4 ± 0.2 | 0.8 ± 0.2 | 0.8 ± 0.2 |

| 3c ((R)-pyrrolidine) | 0.7 ± 0.1 | 1.1 ± 0.15 | 1.3 ± 0.2 | 1.2 ± 0.2 | 1.3 ± 0.2 |

| Doxorubicin (Reference) | 0.09 ± 0.01 | 0.4 ± 0.05 | 56 ± 8 | 0.3 ± 0.02 | 0.4 ± 0.05 |

Data sourced from multiple studies. nih.govreactionbiology.com

Molecular Docking and Binding Affinity Analysis

Molecular docking studies have been instrumental in elucidating the mechanism behind the cytotoxic effects of this compound derivatives. For the highly potent anthra[2,3-b]furan-3-carboxamides, these studies revealed that the compounds form stable intercalative complexes with duplex DNA. dntb.gov.uanih.gov This interaction with DNA is a critical aspect of their antitumor activity.

The binding mode analysis suggests that the planar anthraquinone (B42736) core of the molecules inserts between the base pairs of the DNA double helix, while the side chains, including the (S)-3-aminopyrrolidine ring, likely interact with the grooves of the DNA. This intercalation is believed to interfere with DNA replication and transcription, ultimately leading to cell death.

Furthermore, these derivatives were found to attenuate the activity of topoisomerase 1 and 2. dntb.gov.uanih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition by the compounds contributes to the observed cytotoxicity. The mechanism of inhibition appears to be different from conventional DNA-enzyme tertiary complex formation. dntb.gov.uanih.gov Molecular docking into a model of human P-glycoprotein also suggested a strong interaction, which may explain the compounds' ability to circumvent Pgp-mediated multidrug resistance. researchgate.net

Receptor Antagonism Studies

CC Chemokine Receptor 2 (CCR2) Antagonists

The (S)-3-aminopyrrolidine scaffold has proven to be a valuable core for the development of potent antagonists for the CC Chemokine Receptor 2 (CCR2). researchgate.netgoogle.com CCR2 is a G-protein coupled receptor that plays a key role in the migration of monocytes and macrophages to sites of inflammation. aai.orgtandfonline.com

Structure-activity relationship (SAR) studies have led to the identification of several (S)-3-aminopyrrolidine derivatives with high antagonistic activity against human CCR2 (hCCR2). researchgate.net For instance, the introduction of heteroatomic carbocycle moieties led to the discovery of highly potent piperidine (B6355638) and piperazine (B1678402) compounds. researchgate.net One notable compound, INCB3344, was identified as a potent and selective CCR2 antagonist. aai.org Another series of (S)-3-aminopyrrolidine derivatives also yielded potent CCR2 antagonists, with some compounds showing IC50 values in the low nanomolar range. researchgate.net

Table 2: CCR2 Antagonistic Activity of Selected (S)-3-Aminopyrrolidine Derivatives

| Compound | CCR2 Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) |

|---|---|---|

| Compound 19 (piperidine) | 26 | 23 |

| Compound 42 (piperazine) | 18 | 12 |

| Compound 47 (piperazine) | 16 | 10 |

| Compound 49 (piperazine) | 15 | 11 |

| Compound 71 | 3.2 | 0.83 |

Data represents a selection from various synthesized series. researchgate.net

Therapeutic Implications in Inflammatory Conditions

The antagonism of the CCR2 receptor by (S)-3-aminopyrrolidine derivatives holds significant therapeutic potential for a variety of inflammatory and autoimmune diseases. google.com The recruitment of monocytes and their differentiation into macrophages are central to the pathogenesis of numerous chronic inflammatory conditions. aai.org By blocking the CCR2 receptor, these compounds can inhibit the migration of these inflammatory cells to tissues, thereby reducing inflammation and tissue damage. aai.org

Diseases where CCR2 antagonists are being investigated as potential treatments include rheumatoid arthritis, lupus, atherosclerosis, and multiple sclerosis. google.comaai.orgtandfonline.com The development of orally bioavailable CCR2 antagonists from this chemical class further enhances their potential for clinical application in managing these chronic diseases. aai.org

Antimicrobial Efficacy

Evaluation of Antibacterial Potentials

The pyrrolidin-2-one scaffold is a component of various compounds exhibiting antimicrobial properties. researchgate.net Research into derivatives of this core structure has revealed promising antibacterial activity against a range of pathogens.

While specific studies focusing solely on this compound are limited in the public domain, broader investigations into pyrrolidin-2-one derivatives have shown their potential. For example, certain N-phenylpyrrolamide derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing potent activity against clinically relevant strains like Klebsiella pneumoniae. nih.gov Additionally, prodrugs of fluoroquinolones incorporating a pyrrolidine moiety have been synthesized and evaluated for their antibacterial activity. mdpi.com One study on pyrrolidine-2-one derivatives reported good antibacterial activity against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Pyrrolidinone Derivatives

| Compound | S. aureus ATCC 29213 | E. faecalis ATCC 29212 | K. pneumoniae ATCC 10031 | E. coli ATCC 25922 |

|---|---|---|---|---|

| Compound 22e | 0.25 | 0.125 | >64 | >64 |

| Compound 23b | 4 | 4 | 0.0625 | 4 |

| Compound 23c | 4 | 4 | 32 | 4 |

Data for N-phenylpyrrolamide derivatives. nih.gov

Antineoplastic Activities

The (S)-3-aminopyrrolidine moiety has been incorporated into more complex molecular structures to explore potential anticancer treatments. Research has focused on creating derivatives that can act as potent antiproliferative agents, particularly by attaching the aminopyrrolidine group to polycyclic aromatic scaffolds known for their interaction with DNA and cancer-related enzymes.

Investigations into novel hetarene-fused anthraquinones have identified derivatives of (S)-3-aminopyrrolidine as highly potent cytotoxic agents against a variety of human tumor cell lines. researchgate.netnih.gov In one such study, a series of anthra[2,3-b]furan-3-carboxamides were synthesized and evaluated. Among these, the derivative incorporating an (S)-3-aminopyrrolidine side chain, identified as compound 3d , demonstrated superior antiproliferative activity at sub-micromolar concentrations across several cancer cell lines when compared to its (R)-isomer and other cyclic amine analogues. nih.govreactionbiology.com

Further research into this class of compounds showed that compound 3d and its (R)-isomer 3c could induce apoptotic cell death, preceded by cell cycle arrest in the G2/M phase. nih.gov These derivatives were found to form stable intercalative complexes with duplex DNA and were capable of attenuating the function of topoisomerase 1 and 2, which are crucial enzymes for DNA replication in cancer cells. nih.gov

In a different study focused on developing compounds to overcome multidrug resistance (MDR) in cancer, a series of naphthoindole-2-carboxamides were synthesized. nih.govresearchgate.net The derivative featuring an (S)-3-aminopyrrolidine fragment, compound 1a , exhibited the highest antiproliferative activity. nih.govresearchgate.net Notably, this compound was effective against the P-glycoprotein (P-gp) positive K562/4 leukemia tumor cell line, which is resistant to many standard chemotherapeutic drugs. nih.govresearchgate.net The lead compound 1a was found to interact with the DNA duplex and inhibit topoisomerase 1. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 4,11-dihydroxy-2-methyl-N-((S)-2-oxopyrrolidin-3-yl)-5,10-dioxoanthra[2,3-b]furan-3-carboxamide (3d) | K562 (human chronic myelogenous leukemia) | 0.20 | nih.gov |

| K562/4 (Pgp-expressing leukemia) | 0.15 | nih.gov | |

| HCT116 (human colon carcinoma) | 0.52 | nih.gov | |

| HCT116 p53-/- (p53 knockout colon carcinoma) | 0.39 | nih.gov | |

| L1210 (murine leukemia) | 0.09 | nih.gov | |

| Naphthoindole-2-carboxamide derivative (1a) | K562 (human chronic myelogenous leukemia) | Not Specified | nih.govresearchgate.net |

Emerging Research Directions and Future Perspectives in S 3 Aminopyrrolidin 2 One Research

Rational Design of Novel Therapeutic Agents Utilizing the (S)-3-Aminopyrrolidin-2-one Scaffold

The this compound moiety is increasingly recognized as a foundational structure for the rational design of new therapeutic agents. Its rigid, five-membered lactam ring provides a well-defined three-dimensional shape that can be strategically modified to achieve high-affinity and selective binding to biological targets. researchgate.net The stereochemistry of the (S)-enantiomer is particularly crucial, as it allows for specific interactions with chiral biological macromolecules like enzymes and receptors, a key principle in modern pharmacology. chemimpex.com

Researchers have successfully incorporated this scaffold into a variety of potential drugs targeting a range of diseases. For instance, derivatives have been synthesized and evaluated as antagonists for the human chemokine receptor 2 (CCR2), which is implicated in inflammatory conditions. researchgate.netnih.gov In the realm of oncology, the related (S)-3-aminopyrrolidine scaffold has been used as a basis for identifying dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K), two key enzymes in cancer cell signaling pathways. nih.gov

Furthermore, the pyrrolidine (B122466) framework is a key component in the design of inhibitors for enzymes crucial in other therapeutic areas. Modifications of the aminopyrrolidine structure have led to the development of potent Factor Xa inhibitors for anticoagulation therapy and Beta-secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease. researchgate.netresearchgate.net These examples underscore the scaffold's adaptability, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize potency and selectivity. researchgate.net

| Therapeutic Target | Example Compound Class | Disease Area | Research Finding |

| Abl/PI3K Kinases | (S)-3-aminopyrrolidine derivatives | Cancer | Identified as dual inhibitors with promising cytotoxicity against leukemia cells. nih.gov |

| Factor Xa | 3-aminopyrrolidine (B1265635) derivatives | Thrombosis | Designed from a screening hit, showing the scaffold's utility in developing anticoagulants. researchgate.net |

| BACE1 | (3S,4S)-4-aminopyrrolidine-3-ol derivatives | Alzheimer's Disease | Synthesized as non-peptide inhibitors with moderate to high efficacy. researchgate.net |

| CCR2 | 3-aminopyrrolidine derivatives | Inflammation/Asthma | Novel derivatives showed potent antagonistic activity against the human CCR2 receptor. researchgate.netnih.gov |

Application of Advanced Computational and Chemoinformatics Tools in Scaffold Optimization

The optimization of the this compound scaffold is greatly accelerated by the use of advanced computational and chemoinformatics tools. These in silico methods allow for the rapid screening of virtual compound libraries and provide deep insights into the molecular interactions between a ligand and its target, guiding more efficient and targeted synthetic efforts. frontiersin.org

One notable application involved the use of a support vector machine (SVM) screening tool, a type of artificial intelligence, to identify (S)-3-aminopyrrolidine derivatives as potential dual inhibitors of Abl and PI3K kinases. nih.gov This approach successfully filtered a large chemical space to pinpoint a promising scaffold for further synthesis and testing. Following virtual screening, molecular docking studies are commonly employed to predict the binding mode of the designed compounds within the active site of the target protein. nih.govresearchgate.net For example, docking studies of a BACE1 inhibitor containing a pyrrolidine ring revealed a favorable orientation that correlated with its inhibitory potential. researchgate.net

Beyond initial screening and binding mode prediction, more sophisticated techniques like quantitative structure-activity relationship (QSAR) studies and molecular dynamics (MD) simulations are being utilized. nih.gov Atom-based 3D-QSAR models have been developed for related donepezil-based compounds incorporating a pyrrolidone-2-one scaffold to gain deeper insights into the structural requirements for potent Acetylcholinesterase (AChE) inhibition. nih.gov MD simulations can further elucidate the dynamic behavior of the ligand-protein complex, offering a more realistic picture of the binding event over time. researchgate.net These computational strategies are indispensable for modern drug design, enabling the refinement of scaffolds like this compound to achieve enhanced potency and selectivity. frontiersin.orgrsc.org

| Computational Tool/Technique | Application in this compound & Related Scaffolds | Purpose |

| Support Vector Machine (SVM) | Identification of Abl/PI3K dual inhibitors based on the (S)-3-aminopyrrolidine scaffold. nih.gov | Virtual screening and hit identification. |

| Molecular Docking | Prediction of binding modes for pyrrolidine-based inhibitors of BACE1 and Abl/PI3K. nih.govresearchgate.net | Understanding ligand-target interactions and guiding structural modifications. |

| Molecular Dynamics (MD) Simulations | Used to bolster findings for novel BACE1 inhibitors containing a pyrrolidine scaffold. researchgate.net | Assessing the stability and dynamics of the ligand-protein complex. |

| 3D-Quantitative Structure-Activity Relationship (QSAR) | Development of models for donepezil-based AChE inhibitors with a pyrrolidone-2-one core. nih.gov | Elucidating the relationship between chemical structure and biological activity to predict the potency of new analogs. |

Development of Complex Molecular Architectures Incorporating this compound

The this compound unit is not just a scaffold but also a versatile chiral building block for the synthesis of more complex molecular architectures. chemimpex.com Its inherent stereochemistry can be used to direct the formation of additional stereocenters, enabling chemists to construct intricate molecules with a high degree of stereochemical control. This is particularly valuable in the synthesis of natural products and pharmaceutical agents where a precise three-dimensional structure is essential for biological activity.

The synthetic utility of this compound is demonstrated in its role as a key intermediate. For example, it can be a precursor in the multi-step synthesis of novel pyrrolidine-2-one derivatives designed to have antibacterial properties. rdd.edu.iqresearchgate.net The amino and lactam functionalities provide reactive handles for a wide range of chemical transformations, allowing for the attachment of various substituents and the fusion of other ring systems.

Research has shown its incorporation into diverse and complex structures, such as donepezil-based compounds designed as anti-Alzheimer's agents. In one study, a multi-step synthesis starting from a related aminopyrrolidinone derivative led to a potent inhibitor of acetylcholinesterase. nih.gov Similarly, its structural motif is found in the design of HIV gp120 entry inhibitors and antagonists for various chemokine receptors, showcasing its broad applicability in constructing medicinally relevant and complex molecules. researchgate.netnih.gov The ability to use this scaffold to build larger, more elaborate structures highlights its importance as a foundational element in synthetic and medicinal chemistry, paving the way for the discovery of next-generation therapeutics. chemimpex.com

| Complex Molecular Architecture | Synthetic Utility of the Pyrrolidinone Core | Therapeutic Area/Application |

| Donepezil-based Acetylcholinesterase Inhibitors | The 3-aminopyrrolidin-2-one (B1279418) core serves as a central scaffold for linking piperidine (B6355638) and sulfonamide moieties. nih.gov | Alzheimer's Disease |

| Novel Antibacterial Agents | The pyrrolidine-2-one ring is derivatized through reactions at the nitrogen atom to create new chemical entities. rdd.edu.iqresearchgate.net | Infectious Diseases |

| CC Chemokine Receptor 2 (CCR2) Antagonists | The 3-aminopyrrolidine unit is a key building block to which various carbocycle moieties are attached. researchgate.netnih.gov | Inflammatory Disorders |

| HIV gp120 Entry Inhibitors | The scaffold is used in isosteric replacement strategies to develop new antiviral compounds. nih.gov | Virology |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Aminopyrrolidin-2-one with high enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Start with chiral precursors such as (S)-configured amino acids or utilize enzymatic resolution to ensure stereochemical fidelity. For example, derivatives of pyrrolidinone can be synthesized via cyclization of chiral intermediates under controlled pH and temperature .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereoselectivity in key bond-forming steps. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to confirm regiochemistry and stereochemistry. Compare chemical shifts with literature data (e.g., NIST Chemistry WebBook for reference spectra) .

- Chromatography : Chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol) to assess enantiomeric excess (>98% purity). Retention times should align with authentic standards .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) and detect impurities .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with moisture .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Do not release into drains .

Advanced Research Questions

Q. How does this compound contribute to the design of Factor Xa inhibitors?

- Methodological Answer :

- Molecular Docking : The pyrrolidinone scaffold interacts with the S4 pocket of Factor Xa via hydrogen bonding (e.g., with water molecules) and hydrophobic interactions. Replace the 3-amino group with substituents (e.g., fluorophenyl) to enhance binding affinity .

- 3D-QSAR Modeling : Use AutoGPA-based models to predict substituent effects on inhibitory activity. Hydrophobic contours near the ligand suggest bulky groups improve target engagement .

Q. How can researchers resolve contradictions in spectroscopic or pharmacological data for derivatives of this compound?

- Methodological Answer :

- Data Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, circular dichroism for optical activity) to confirm structural assignments .

- Iterative Analysis : Re-evaluate reaction conditions (e.g., solvent purity, catalyst loading) if batch-to-batch variability arises. Use DOE (Design of Experiments) to isolate critical variables .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use microwave-assisted reactions to rapidly generate analogs. For example, introduce substituents at the 4-position via Pd-catalyzed cross-coupling .

- In Silico Screening : Prioritize derivatives with predicted ADMET profiles using tools like Schrödinger’s QikProp. Focus on logP (1–3) and polar surface area (<80 Ų) for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.